1-Amino-3-carbazol-9-yl-propan-2-ol
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Overview
Description
1-Amino-3-carbazol-9-yl-propan-2-ol is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.30 . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a carbazole moiety linked to a propanol chain.
Preparation Methods
The synthesis of 1-Amino-3-carbazol-9-yl-propan-2-ol typically involves the reaction of carbazole with appropriate reagents to introduce the amino and propanol groups. One common synthetic route includes the reaction of carbazole with 3-chloropropanol in the presence of a base to form the desired product . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-3-carbazol-9-yl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-carbazol-9-yl-propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-carbazol-9-yl-propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, carbazole derivatives are known to inhibit pro-inflammatory cytokine synthesis and activator protein-1 (AP-1) activity . This inhibition can lead to reduced inflammation and other therapeutic effects. The compound may also interact with other molecular targets, depending on its specific structure and functional groups.
Comparison with Similar Compounds
1-Amino-3-carbazol-9-yl-propan-2-ol can be compared with other similar compounds, such as:
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol: This compound has a similar carbazole structure but with different substituents.
1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol: Another related compound with a furan moiety instead of an amino group
Properties
IUPAC Name |
1-amino-3-carbazol-9-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-9-11(18)10-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,11,18H,9-10,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSWVRRUBQSAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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